Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate
CAS No.:
Cat. No.: VC16553304
Molecular Formula: C12H9IN2O2
Molecular Weight: 340.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9IN2O2 |
|---|---|
| Molecular Weight | 340.12 g/mol |
| IUPAC Name | ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate |
| Standard InChI | InChI=1S/C12H9IN2O2/c1-2-17-12(16)7-3-4-9-8(5-7)11(13)10(6-14)15-9/h3-5,15H,2H2,1H3 |
| Standard InChI Key | MHCBJFHQVVOAOG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(=C2I)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate (C₁₂H₉IN₂O₂) features a fused bicyclic indole system with substitutions at the 2-, 3-, and 5-positions:
-
2-position: A cyano (-CN) group enhances electrophilicity and participates in cyclization reactions.
-
3-position: An iodine atom enables cross-coupling reactions via transition-metal catalysis.
-
5-position: An ethyl carboxylate (-COOEt) group improves solubility and serves as a handle for further derivatization .
The iodine atom’s electronegativity (2.66) and large atomic radius (1.98 Å) influence the compound’s reactivity, particularly in Suzuki-Miyaura and Ullmann-type couplings.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 340.12 g/mol | |
| IUPAC Name | Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate | |
| Density | Not reported | |
| Melting Point | Not reported | |
| Solubility | Likely polar aprotic solvents |
Comparative analysis with analogues reveals distinct properties. For example, ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate (C₁₃H₁₁IN₂O₂) has a molecular weight of 354.14 g/mol, illustrating how methylation at the 1-position marginally increases mass without altering core reactivity .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the indole nucleus:
Step 1: Indole Core Formation
A Fischer indole synthesis or Madelung cyclization constructs the bicyclic framework. For example, cyclohexanone derivatives condense with phenylhydrazines under acidic conditions to yield the indole backbone .
Step 2: Electrophilic Substitution at C-3
Iodination proceeds via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. The 3-position’s inherent reactivity directs iodination selectively .
Step 3: Cyano and Ester Functionalization
-
Cyano Introduction: Treatment of 2-carboxamide intermediates with thionyl chloride (SOCl₂) or phosphorus(V) oxychloride (POCl₃) dehydrates the amide to a nitrile.
-
Esterification: Carboxylic acid precursors react with ethanol under Steglich or Mitsunobu conditions to install the ethyl ester .
Applications in Medicinal Chemistry
Androgen Receptor (AR) Antagonism
Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate derivatives exhibit potent AR antagonism, critical for treating prostate cancer. Key findings include:
-
Compound 8: An indole-based AR antagonist with IC₅₀ = 0.085 μM but limited metabolic stability (T₁/₂ = 12.35 min) .
-
Stability Optimization: Introducing electron-withdrawing groups (EWGs) at C-3 (e.g., iodine) extends half-life to 120 min (e.g., Compound 35i) .
Structure-Activity Relationship (SAR) Insights
-
C-3 Substitutions: Iodo groups block oxidative metabolism at C-3, a common degradation pathway for indoles (Figure 3 in ).
-
C-2 Cyano Groups: Enhance binding affinity to AR’s ligand-binding domain (LBD) via dipole interactions with Arg752 .
-
C-5 Ester Flexibility: Ethyl esters balance lipophilicity (logP ≈ 2.8) and solubility, improving oral bioavailability .
Metabolic Stability and Pharmacokinetics
In Vitro Metabolism
Hepatic microsome assays reveal two primary pathways:
-
Oxidative Cleavage: CYP3A4 oxidizes the indole ring at C-2/C-3, forming isatin derivatives susceptible to ring opening .
-
Ester Hydrolysis: Carboxylesterases convert the ethyl ester to a carboxylic acid, reducing cell permeability .
Strategies for Stabilization
-
C-3 Halogenation: Iodo groups reduce CYP-mediated oxidation by 75% compared to hydrogen .
-
Prodrug Approaches: Masking the carboxylic acid as a pivaloyloxymethyl (POM) ester enhances oral absorption .
Future Research Directions
Targeted Drug Delivery
Conjugating the indole core to nanoparticle carriers (e.g., PLGA) could improve tumor-specific uptake. Preliminary data suggest a 3.2-fold increase in prostate tumor accumulation compared to free drug .
Dual AR/GR Antagonism
Molecular docking predicts that C-5 ester modifications (e.g., replacing ethyl with cyclopropyl) may enable glucocorticoid receptor (GR) binding, addressing Enzalutamide resistance in metastatic cancers .
Green Synthesis Protocols
Developing solvent-free iodination using ball milling or microwave irradiation could reduce waste. Pilot studies show 85% yield under microwave conditions (100 W, 5 min) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume